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Compound of Interest

Compound Name: Irdabisant Hydrochloride

Cat. No.: B12409709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of

Irdabisant hydrochloride (CEP-26401), a potent and selective histamine H3 receptor (H3R)

antagonist and inverse agonist. The following sections detail its binding affinity, functional

activity, and selectivity, supported by comprehensive experimental protocols and visual

representations of its mechanism of action and experimental workflows.

Quantitative Pharmacological Data
The in vitro activity of Irdabisant hydrochloride has been characterized across various assays

to determine its affinity for the H3 receptor, its functional effects, and its specificity. The data is

summarized in the tables below.

Table 1: Histamine H3 Receptor Binding Affinity
Species/System Assay Type Radioligand Ki (nM)

Human (recombinant)
Radioligand

Displacement

[3H]Nα-

methylhistamine
2.0 ± 1.0[1]

Rat (recombinant)
Radioligand

Displacement

[3H]Nα-

methylhistamine
7.2 ± 0.4[1]

Rat (brain

membranes)

Radioligand

Displacement

[3H]Nα-

methylhistamine
2.7 ± 0.3[1]
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Table 2: Histamine H3 Receptor Functional Activity
Species Assay Type Parameter Value (nM)

Human Antagonist Activity Kb,app 0.4[2]

Rat Antagonist Activity Kb,app 1.0[2]

Human
Inverse Agonist

Activity
EC50 1.1[2]

Rat
Inverse Agonist

Activity
EC50 2.0[2]

Table 3: Selectivity Profile of Irdabisant Hydrochloride
Target Assay Type Parameter Value (µM)

Muscarinic M2

Receptor
Radioligand Binding Ki 3.7 ± 0.0

Adrenergic α1A

Receptor
Radioligand Binding Ki 9.8 ± 0.3

Dopamine Transporter Radioligand Binding Ki 11 ± 2

Norepinephrine

Transporter
Radioligand Binding Ki 10 ± 1

Phosphodiesterase

PDE3
Functional Assay IC50 15 ± 1

hERG Channel Patch Clamp IC50 13.8[2]

CYP1A2, 2C9, 2C19,

2D6, 3A4
Inhibition Assay IC50 > 30

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize Irdabisant
hydrochloride are provided below.
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Radioligand Binding Assay for H3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of Irdabisant hydrochloride for

the histamine H3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

Cell Membranes: Membranes from HEK293 or CHO-K1 cells stably expressing the human or

rat H3 receptor.

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Test Compound: Irdabisant hydrochloride, prepared in serial dilutions.

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like

clobenpropit or pitolisant.[3]

Filtration System: 96-well GF/C filter plates with 0.5% polyethyleneimine (PEI) pre-soak.[4]

Scintillation Counter and scintillation fluid.

Procedure:

Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding

buffer.

Assay Plate Preparation: In a 96-well plate, add binding buffer, serial dilutions of Irdabisant
hydrochloride, and the radioligand (e.g., 2 nM [3H]NAMH).[3] For total binding wells, add

vehicle instead of the test compound. For non-specific binding wells, add the non-specific

binding control.

Initiate Reaction: Add the cell membrane suspension to each well to start the binding

reaction. The total assay volume is typically 200 µL.[3]

Incubation: Incubate the plate for 60-90 minutes at room temperature with continuous

shaking.[3]
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Termination of Binding: Rapidly filter the contents of each well through the pre-soaked GF/C

filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to

remove unbound radioligand.

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of Irdabisant
hydrochloride. Determine the IC50 value from the resulting sigmoidal curve and calculate

the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of Irdabisant hydrochloride to act as an antagonist

or inverse agonist by quantifying its effect on G-protein activation, measured by the binding of

[35S]GTPγS.[1]

Materials:

Cell Membranes: Membranes from cells expressing the H3 receptor.

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 3 µM GDP, pH 7.4.

Radioligand: [35S]GTPγS (final concentration ~0.1 nM).

Test Compound: Irdabisant hydrochloride, prepared in serial dilutions.

Agonist (for antagonist mode): A known H3R agonist (e.g., R-α-methylhistamine).

Filtration System and Scintillation Counter.

Procedure:

Assay Plate Setup: In a 96-well plate, add the cell membranes and assay buffer.

Compound Addition:
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Inverse Agonist Mode: Add serial dilutions of Irdabisant hydrochloride.

Antagonist Mode: Add a fixed concentration of the H3R agonist to all wells except the

basal control, then add serial dilutions of Irdabisant hydrochloride.

Pre-incubation: Incubate the plate for 15 minutes at 30°C.

Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

Incubation: Incubate for 30-60 minutes at 30°C.

Termination and Measurement: Terminate the reaction by rapid filtration and measure the

bound radioactivity as described in the radioligand binding assay protocol.

Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of

Irdabisant hydrochloride. For inverse agonist activity, a decrease in basal signaling is

observed. For antagonist activity, a rightward shift in the agonist dose-response curve is

analyzed to determine the Kb,app.

cAMP Accumulation Assay for Inverse Agonist Activity
This assay measures the ability of Irdabisant hydrochloride to increase cAMP levels by

blocking the constitutive inhibitory activity of the H3 receptor on adenylyl cyclase.

Materials:

Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5

mM IBMX (a phosphodiesterase inhibitor).[5]

Test Compound: Irdabisant hydrochloride, prepared in serial dilutions.

Stimulant (optional): Forskolin (to enhance the signal window).[5]

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based.

Procedure:
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Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and allow them to

attach overnight.[5]

Assay Preparation: Remove the culture medium and wash the cells once with assay buffer.

Compound Incubation: Add the diluted Irdabisant hydrochloride to the wells and incubate

for 15-30 minutes at 37°C.[5]

Stimulation (optional): If using, add a low concentration of forskolin and incubate for a further

15-30 minutes at 37°C.[5]

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration

according to the manufacturer's instructions for the chosen detection kit.[5]

Data Analysis: Plot the cAMP concentration against the log concentration of Irdabisant
hydrochloride. Fit the data to a sigmoidal dose-response curve to determine the EC50 and

the maximum effect, confirming its inverse agonist activity.

Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of Irdabisant hydrochloride to cause drug-drug interactions

by inhibiting major CYP enzymes.

Materials:

Enzyme Source: Human liver microsomes.

Cofactor: NADPH regenerating system.

Probe Substrates: Specific fluorogenic or LC-MS/MS substrates for each CYP isoform (e.g.,

Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.).[6]

Test Compound: Irdabisant hydrochloride, at various concentrations.

Positive Controls: Known inhibitors for each CYP isoform (e.g., α-Naphthoflavone for

CYP1A2).[6]

Detection System: Fluorometer or LC-MS/MS.
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Procedure:

Incubation Mixture: In a 96-well plate, combine human liver microsomes, the NADPH

regenerating system, and either Irdabisant hydrochloride, a positive control inhibitor, or

vehicle.

Pre-incubation: Pre-incubate the mixture to allow the test compound to interact with the

enzymes.

Initiate Reaction: Add the specific probe substrate for the CYP isoform being tested.

Incubation: Incubate at 37°C for a specific time.

Termination: Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

Metabolite Detection: Measure the formation of the metabolite using a fluorometer or by LC-

MS/MS.

Data Analysis: Calculate the percentage of inhibition of metabolite formation compared to the

vehicle control. Determine the IC50 value by plotting the percent inhibition against the log

concentration of Irdabisant hydrochloride.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of the

histamine H3 receptor and the general workflows for the key in vitro characterization assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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